molecular formula C16H20F3NO2S B2404954 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide CAS No. 1448035-99-1

2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Cat. No.: B2404954
CAS No.: 1448035-99-1
M. Wt: 347.4
InChI Key: GHAXSOSJZQVNBC-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a complex organic compound characterized by the presence of a cyclopentylthio group, a hydroxy group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclopentylthio derivative, followed by the introduction of the hydroxy and trifluoromethylphenyl groups under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with different substituents, such as:

  • 2-(cyclopentylthio)-N-(2-hydroxy-2-phenylethyl)acetamide
  • 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-methylphenyl)ethyl)acetamide
  • 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-chlorophenyl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2S/c17-16(18,19)12-7-5-11(6-8-12)14(21)9-20-15(22)10-23-13-3-1-2-4-13/h5-8,13-14,21H,1-4,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAXSOSJZQVNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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